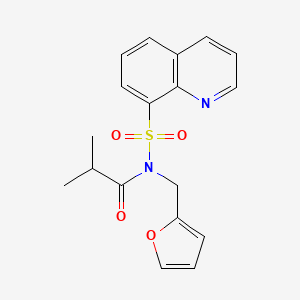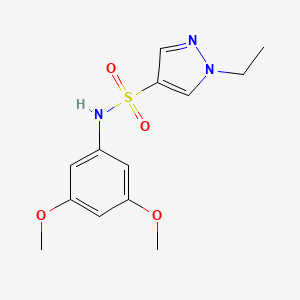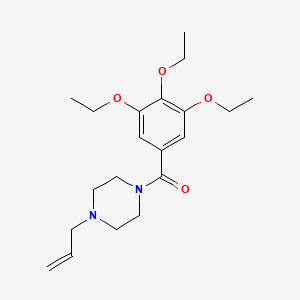![molecular formula C14H20N2O3S B5499670 (1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide](/img/structure/B5499670.png)
(1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide, also known as DSC, is a cyclopropane-based compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of (1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission and inhibiting glutamatergic neurotransmission. This leads to a reduction in neuronal excitability and a decrease in pain perception.
Biochemical and Physiological Effects:
(1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide has been shown to modulate the activity of various ion channels, including voltage-gated sodium and calcium channels, as well as the GABA-A receptor. It also exhibits antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide in lab experiments is its high potency, which allows for the use of smaller quantities of the compound. However, its low solubility in aqueous solutions and limited stability in the presence of light and air can pose challenges in experimental design.
Direcciones Futuras
Future research on (1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide could focus on its potential as a therapeutic agent for other neurological disorders, such as anxiety and depression. Additionally, further investigation into its mechanism of action and potential interactions with other drugs could provide valuable insights into its therapeutic potential.
In conclusion, (1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide is a promising compound with potential therapeutic applications in various fields of scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions warrant further investigation and exploration.
Métodos De Síntesis
The synthesis of (1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide involves the reaction of (1R,2R)-cyclopropanedicarboxylic acid with N,N-dimethyl-p-toluenesulfonamide in the presence of N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with phenylmagnesium bromide to yield the final product.
Aplicaciones Científicas De Investigación
(1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide has been studied extensively for its potential as a therapeutic agent in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
(1R,2R)-N-[2-(dimethylsulfamoyl)ethyl]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-16(2)20(18,19)9-8-15-14(17)13-10-12(13)11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3,(H,15,17)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOZCHYLXIBZCZ-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCNC(=O)C1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)CCNC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5499607.png)
![2-(4-methylpentyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]morpholine](/img/structure/B5499615.png)
![N-methyl-4-(4-morpholinylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5499632.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5499635.png)

![2-methyl-4-(4-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5499642.png)
![5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5499648.png)

![4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5499660.png)

![4-{[2-(4-chlorophenyl)morpholin-4-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5499671.png)
![7-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5499684.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499692.png)
